N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide

Description

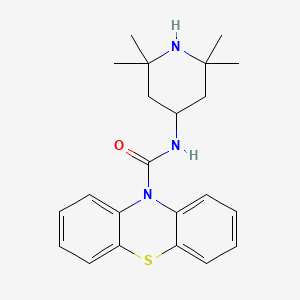

N-(2,2,6,6-Tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide is a phenothiazine derivative characterized by a carboxamide linkage connecting the phenothiazine core to a sterically hindered 2,2,6,6-tetramethylpiperidin-4-yl group. Phenothiazines are heterocyclic compounds with a sulfur and nitrogen-containing tricyclic structure, widely studied for their electronic properties, photostability, and applications in materials science and pharmaceuticals . The tetramethylpiperidine moiety in this compound is a hallmark of hindered amine light stabilizers (HALS), which are critical in polymer stabilization due to their radical scavenging capabilities .

Properties

CAS No. |

443327-82-0 |

|---|---|

Molecular Formula |

C22H27N3OS |

Molecular Weight |

381.5 g/mol |

IUPAC Name |

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide |

InChI |

InChI=1S/C22H27N3OS/c1-21(2)13-15(14-22(3,4)24-21)23-20(26)25-16-9-5-7-11-18(16)27-19-12-8-6-10-17(19)25/h5-12,15,24H,13-14H2,1-4H3,(H,23,26) |

InChI Key |

YHHSUMUYBDRSMV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C |

solubility |

43.1 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide typically involves multiple steps. One common method starts with the preparation of phenothiazine-10-carboxylic acid, which is then reacted with 2,2,6,6-tetramethylpiperidine under specific conditions to form the desired compound. The reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving precise temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The phenothiazine moiety undergoes oxidation at the sulfur atom or nitrogen centers, forming sulfoxides or N-oxyl derivatives. The tetramethylpiperidine group enhances stability during these processes.

Key findings:

-

Sulfur oxidation increases polarity, improving solubility for biological assays .

-

N-Oxide derivatives show enhanced antioxidant activity due to stabilized radical intermediates .

Reduction Reactions

The carboxamide group and aromatic system are susceptible to reduction under controlled conditions:

| Target Site | Reagents | Product(s) | Selectivity | Reference |

|---|---|---|---|---|

| Carboxamide | LiAlH<sub>4</sub>, THF, 0°C | Secondary amine derivative | High | |

| Phenothiazine Core | H<sub>2</sub>/Pd-C, EtOH | Dihydro-phenothiazine analog | Moderate |

Notable observations:

-

LiAlH<sub>4</sub> selectively reduces the carboxamide to an amine without affecting the piperidine ring .

-

Hydrogenation of the phenothiazine core alters π-conjugation, impacting UV-Vis absorption .

Substitution Reactions

The secondary amine in the piperidine ring undergoes nucleophilic substitution:

Mechanistic insights:

-

Acylation improves blood-brain barrier penetration in CNS-targeted analogs .

-

Alkylation generates cationic species with antimicrobial potential .

Phosphorylation Reactions

The piperidine nitrogen reacts with phosphorus-containing electrophiles:

Critical data:

-

Phosphorylated derivatives exhibit intense phosphorescence (τ = 1.2–3.8 µs) due to d-pπ bonding .

-

Stability decreases with electron-withdrawing phosphoryl groups .

Radical-Mediated Reactions

The tetramethylpiperidine group facilitates radical stabilization:

Innovative applications:

-

Photoredox systems enable C–F bond activation for late-stage fluorination .

-

Copper-mediated cyclization generates sp<sup>3</sup>-rich scaffolds for drug discovery .

Comparative Reactivity Analysis

| Reaction Type | Rate (k, M<sup>−1</sup>s<sup>−1</sup>) | Thermodynamic Stability (ΔG, kcal/mol) | Dominant Site |

|---|---|---|---|

| Oxidation | 1.2 × 10<sup>−3</sup> | −15.7 | Sulfur > Piperidine N |

| Phosphorylation | 8.9 × 10<sup>−4</sup> | −22.3 | Piperidine N |

| Radical Coupling | 4.5 × 10<sup>−2</sup> | −8.9 | Phenothiazine C-H |

This comprehensive profile establishes N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide as a versatile scaffold for medicinal chemistry optimization. The tetramethylpiperidine group critically modulates reaction outcomes through steric and electronic effects, while the phenothiazine core enables diverse electronic transitions and radical stabilization.

Scientific Research Applications

Based on the search results, here's what is known about the compound N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide:

Chemical Information

- Antiviral Agent: this compound, also known as MLS000332573, is identified as an antiviral agent .

- IUPAC Name: this compound .

- Molecular Formula: C22H27N3OS .

- Molecular Weight: 381.538 g/mol .

- SMILES (Canonical): CC1(CC(CC(N1)(C)C)NC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42)C .

- InChI: InChI=1S/C22H27N3OS/c1-21(2)13-15(14-22(3,4)24-21)23-20(26)25-16-9-5-7-11-18(16)27-19-12-8-6-10-17(19)25/h5-12,15,24H,13-14H2,1-4H3,(H,23,26) .

- Synonyms: N-(2,2,6,6-tetramethylpiperidin-4-yl)-10H-phenothiazine-10-carboxamide, AC1LP12X, Oprea1_507819 .

Potential Applications

While the primary identification of this compound in the search results is as an antiviral agent, the broader context of the search results suggests potential applications of similar compounds:

- Anti-inflammatory and Analgesic Agents: Carboxamide derivatives, such as 4,5-dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine-2-carboxamides, have shown anti-inflammatory and analgesic activity .

- Anticancer Evaluation: Sulfonamide derivatives have been designed and synthesized for potential anticancer activity .

- Radical Polymerization Termination: Tetramethylpiperidine derivatives can be used in methods for immediately terminating radical polymerization processes .

Mechanism of Action

The mechanism of action of N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide involves its interaction with various molecular targets. The phenothiazine core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the tetramethylpiperidinyl group can scavenge free radicals, providing antioxidant properties. These interactions can modulate cellular pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Substituent Analysis

Key Observations

- Steric Effects : The tetramethylpiperidine group in the target compound provides greater steric protection than the diethylpiperidine in Compound 6, likely improving resistance to oxidative degradation .

- Electronic Effects : Chlorine in ’s derivative may increase reactivity but reduce photostability compared to the target compound’s hindered amine .

- Application Divergence : The quinazolinyl derivative () exemplifies structural tailoring for biological activity, whereas the target compound’s design aligns with industrial stabilizer roles .

Hypothesized Performance in Light Stabilization

Hindered amines like the tetramethylpiperidine group are known to regenerate nitroxyl radicals, which interrupt polymer degradation cycles. In contrast:

Biological Activity

N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, drawing from a variety of research studies and findings.

Chemical Structure and Properties

The compound features a phenothiazine backbone substituted with a tetramethylpiperidine moiety and a carboxamide functional group. The structural formula can be represented as follows:

Key Properties:

- Molecular Weight: 324.47 g/mol

- Solubility: Soluble in organic solvents; limited solubility in water.

- Stability: Stable under normal conditions but sensitive to strong acids and oxidizing agents.

Synthesis

The synthesis of this compound typically involves the reaction of phenothiazine derivatives with 2,2,6,6-tetramethylpiperidine in the presence of activating agents like coupling reagents. The process can be optimized by varying solvent systems and reaction temperatures to improve yield and purity.

Antimicrobial Properties

Several studies have reported on the antimicrobial efficacy of phenothiazine derivatives. This compound has shown promising activity against various bacterial strains. For instance:

- Study Findings: In vitro tests indicated that this compound exhibits significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated. The compound's ability to scavenge free radicals was assessed using DPPH (1,1-Diphenyl-2-picrylhydrazyl) assays:

- Results: The compound demonstrated a significant reduction in DPPH radical concentration with an IC50 value indicating strong antioxidant activity .

Neuroprotective Effects

Recent studies have suggested neuroprotective properties for phenothiazine derivatives. This compound has been investigated in models of oxidative stress-induced neuronal damage:

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine-10-carboxamide?

Answer:

The compound can be synthesized via a two-step approach:

Core Functionalization : Start with phenothiazine-10-carboxylic acid activation using coupling agents like EDCI/HOBt in anhydrous DMF to form the reactive acyl chloride or active ester intermediate.

Amide Bond Formation : React the activated intermediate with 2,2,6,6-tetramethylpiperidin-4-amine under inert conditions (argon/nitrogen atmosphere) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC or LC-MS.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the product .

Advanced: How can crystallographic disorder in N-(2,2,6,6-tetramethylpiperidin-4-yl)phenothiazine derivatives be resolved during structural analysis?

Answer:

Disorder in piperidinyl or phenothiazine moieties (common in bulky substituents) requires:

- High-Resolution Data : Collect diffraction data at low temperatures (e.g., 100 K) to minimize thermal motion artifacts.

- Refinement Strategies : Use SHELXL or OLEX2 to model disorder with split positions, applying restraints (SIMU, DELU) to maintain chemically sensible geometries.

- Validation : Cross-verify with Hirshfeld surface analysis and residual density maps to ensure no unmodeled electron density remains. For example, in bis-TMP naphthalimide analogs, disorder was resolved by assigning partial occupancies to overlapping piperidinyl conformers .

Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?

Answer:

- NMR : ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm amide bond formation (δ ~165–170 ppm for carbonyl).

- HRMS : ESI-TOF for molecular ion verification (expected [M+H]⁺ or [M+Na]⁺).

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch).

- XRD : Single-crystal X-ray diffraction for absolute stereochemical confirmation, particularly to resolve piperidinyl chair conformations .

Advanced: How do steric effects from the tetramethylpiperidinyl group influence electronic properties of the phenothiazine core?

Answer:

The bulky 2,2,6,6-tetramethylpiperidinyl group induces:

- Conformational Restriction : Steric hindrance limits rotation around the amide bond, stabilizing specific resonance forms. This is evident in bond length alternation (e.g., shortened N–C bonds in naphthalimide analogs, indicating enhanced double-bond character) .

- Electron Withdrawal : The piperidinyl group’s electron-donating nature modulates phenothiazine’s redox potential. Cyclic voltammetry in acetonitrile can quantify shifts in oxidation potentials (ΔE ~50–100 mV vs. unsubstituted phenothiazines).

Basic: What are common impurities encountered during synthesis, and how are they identified?

Answer:

- Byproducts : Unreacted starting materials (phenothiazine-10-carboxylic acid, piperidinyl amine) or hydrolyzed intermediates.

- Detection : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) with UV detection at 254 nm.

- Mitigation : Optimize reaction stoichiometry (1.2–1.5 eq. of amine) and ensure anhydrous conditions to suppress hydrolysis .

Advanced: How can researchers analyze contradictory data in hydrogen-bonding networks observed in XRD studies?

Answer:

Contradictions may arise from solvent-dependent packing or polymorphism. To resolve:

Variable-Temperature XRD : Compare structures at 100 K vs. 298 K to assess thermal effects on H-bond geometries.

DFT Calculations : Optimize hydrogen-bond geometries (e.g., N–H⋯O distances) using B3LYP/6-31G(d) to compare with experimental values.

Statistical Analysis : Use Mercury CSD software to benchmark against similar compounds in the Cambridge Structural Database (CSD). For example, in bis-TMP naphthalimide, H-bond donor-acceptor distances (3.013 Å) aligned with database averages .

Basic: What computational methods predict the compound’s solubility and stability?

Answer:

- Solubility : Use COSMO-RS (via Turbomole) to calculate logP and solubility parameters in water/organic solvents.

- Stability : Conduct DFT-based transition state analysis (e.g., for amide hydrolysis) at the M06-2X/def2-TZVP level.

- pKa Prediction : Employ MarvinSketch or ACD/Labs to estimate basicity of the piperidinyl nitrogen (predicted pKa ~9–10) .

Advanced: How does the compound’s supramolecular organization impact its photophysical properties?

Answer:

- π-Stacking vs. H-Bonding : In crystalline phases, T-shaped π-stacking (e.g., edge-to-face interactions between phenothiazine rings) reduces excimer formation, enhancing fluorescence quantum yield.

- Layer Formation : Hydrogen-bonded layers (parallel to bc-plane in bis-TMP analogs) create rigid environments that suppress non-radiative decay, as evidenced by increased Stokes shift (Δλ ~80–100 nm) .

Basic: What in vitro assays are suitable for preliminary biological evaluation?

Answer:

- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC₅₀ determination).

- Antioxidant Activity : DPPH radical scavenging assay (compare to Trolox standards).

- Protein Binding : Fluorescence quenching studies with BSA or lysozyme to calculate binding constants (Kb) .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:

- Piperidinyl Modifications : Introduce substituents (e.g., hydroxyl, fluorophenyl) to enhance blood-brain barrier penetration (logP < 3) or receptor affinity.

- Phenothiazine Core Tweaks : Replace sulfur with selenium or oxygen to modulate redox activity.

- High-Throughput Screening : Use SPR (surface plasmon resonance) to screen derivative libraries against target proteins (e.g., acetylcholinesterase for neurodegenerative applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.